Chemical properties of (iodomethyl)triphenylphosphonium iodide
Chemical properties of (iodomethyl)triphenylphosphonium iodide
An In-Depth Technical Guide to the Chemical Properties and Applications of (Iodomethyl)triphenylphosphonium Iodide
For researchers, scientists, and professionals in drug development, the strategic introduction of specific functional groups is paramount to molecular design and synthesis. (Iodomethyl)triphenylphosphonium iodide stands as a important reagent, primarily recognized for its role as a precursor in the Wittig reaction to generate iodomethylene phosphorane. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the mechanistic details and practical considerations essential for its effective use in the laboratory.
Core Properties and Characteristics
(Iodomethyl)triphenylphosphonium iodide is a quaternary phosphonium salt.[1] Its structure comprises a positively charged phosphorus atom bonded to three phenyl rings and an iodomethyl group, with an iodide anion providing the charge balance.[1] This composition makes it a valuable C1 building block in organic synthesis.
Physicochemical Data Summary
| Property | Value |
| CAS Number | 3020-28-8[2][3] |
| Molecular Formula | C₁₉H₁₇I₂P[2] |
| Molecular Weight | 530.12 g/mol [2] |
| Appearance | White to off-white or yellow powder[2] |
| Melting Point | 260 - 266 °C[2] |
| Solubility | Soluble in polar solvents like water, acetone, methanol, and dichloromethane.[1][4] |
| Stability | Stable under standard conditions; may decompose with extreme heat or in the presence of strong bases.[1] Should be stored in a dark place under an inert atmosphere.[5] |
Synthesis of the Phosphonium Salt
The preparation of Wittig reagents begins with the synthesis of a phosphonium salt.[6] This is typically achieved through a standard Sₙ2 reaction between triphenylphosphine (PPh₃) and an alkyl halide.[6] In the case of (iodomethyl)triphenylphosphonium iodide, triphenylphosphine acts as a nucleophile, attacking one of the electrophilic carbon atoms of a dihalomethane, such as diiodomethane, to displace an iodide ion and form the stable phosphonium salt.
The choice of triphenylphosphine is critical due to its steric and electronic properties, which facilitate the ready formation of ylides, and its relative stability under standard laboratory conditions.[7]
The Wittig Reaction: Mechanism and Application
The primary utility of (iodomethyl)triphenylphosphonium iodide is its conversion into a phosphorus ylide (or phosphorane), the key nucleophilic species in the Wittig reaction.[6][7] This reaction is a cornerstone of organic synthesis for its ability to convert aldehydes and ketones into alkenes with high precision.[7][8]
Part 1: Ylide Generation
The phosphonium salt is deprotonated by a strong base to form the ylide. The proton on the carbon adjacent to the positively charged phosphorus is acidic and can be abstracted. Common strong bases for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS).[6][7][9] This step generates the highly reactive iodomethylene triphenylphosphorane, which is typically used in situ.
Part 2: The Olefination Mechanism
The reaction proceeds via the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of an aldehyde or ketone.[7][8] This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[8][10] This intermediate is unstable and rapidly collapses in a reverse [2+2] cycloaddition process.[8]
The driving force for this collapse is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct, which possesses a very strong phosphorus-oxygen double bond.[7][11] This thermodynamic advantage pushes the reaction forward to yield the desired alkene.[7]
Specialized Application: The Stork-Zhao-Wittig Olefination
A significant application of (iodomethyl)triphenylphosphonium iodide is in the Stork-Zhao-Wittig olefination, a modified procedure that allows for the synthesis of Z-iodoalkenes.[9] Z-Iodoalkenes are valuable synthetic intermediates, serving as partners in cross-coupling reactions or as precursors to nucleophilic alkenylmetal species through metal-iodine exchange.[9]
Experimental Protocol: Synthesis of a Z-Iodoalkene
The following protocol is adapted from a procedure published in Organic Syntheses, demonstrating a robust and validated methodology.[9]
Objective: To synthesize a Z-iodoalkene from an aldehyde using (iodomethyl)triphenylphosphonium iodide.
Reagents and Equipment:
-
(Iodomethyl)triphenylphosphonium iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Aldehyde (e.g., 4-methoxybenzaldehyde)
-
Schlenk flask under an argon atmosphere
-
Magnetic stirrer
-
Cannula for liquid transfer
-
Low-temperature thermometer
Step-by-Step Procedure:
-
Setup: A Schlenk flask is charged with (iodomethyl)triphenylphosphonium iodide (1.2 equivalents) under a positive pressure of argon.[9]
-
Solvent Addition: Anhydrous THF is transferred into the flask via cannula, forming a cloudy off-white suspension. Stirring is initiated.[9]
-
Cooling: The reaction mixture is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Base Addition: A solution of NaHMDS (2.0 M in THF, 1.1 equivalents) is added dropwise over a period of 30-60 minutes, maintaining the low temperature. This generates the ylide in situ.
-
Aldehyde Addition: The selected aldehyde (1.0 equivalent), dissolved in a small amount of anhydrous THF, is added dropwise to the ylide solution.
-
Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).[9] The reaction is typically complete within a few hours.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the pure Z-iodoalkene.
Broader Synthetic Utility
Beyond its central role in the Wittig reaction, (iodomethyl)triphenylphosphonium iodide is a versatile reagent employed in a range of advanced organic syntheses.[2] Its applications are crucial in the development of pharmaceuticals, agrochemicals, and materials science.[2]
Key Application Areas:
-
Cyclopeptide Alkaloids: Used in the synthesis of these complex natural products, which may exhibit antibacterial or cytotoxic properties.[12]
-
Enamides: Serves as a reagent in cross-coupling reactions for the synthesis of enamides.[12]
-
Terminal Alkynes: Facilitates the formation of terminal alkynes through the dehydrohalogenation of aldehydes.[12]
-
Phosphacyclic Compounds: Employed in oxidative dimerization reactions to create phosphacyclic structures.[12]
-
Materials Science: Contributes to the development of advanced materials, including polymers and nanomaterials, by enabling structural modifications that enhance performance.[2]
Conclusion
(Iodomethyl)triphenylphosphonium iodide is more than a simple phosphonium salt; it is a key enabler of complex molecular construction. Its primary function as a precursor to iodomethylene triphenylphosphorane provides a reliable and powerful method for olefination, particularly for the stereoselective synthesis of Z-iodoalkenes via the Stork-Zhao-Wittig protocol. Understanding the causality behind its synthesis, the mechanism of its reactivity, and the validated protocols for its use allows researchers to leverage this reagent to its full potential, advancing projects in drug discovery, materials science, and beyond.
References
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the role of triphenylphosphine in wittig reaction synthesis. BDMAEE. [Link]
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Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Organic Syntheses Procedure. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. SpringerLink. [Link]
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20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning. [Link]
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Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
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Wittig Reaction. Organic Chemistry Portal. [Link]
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Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. PMC. [Link]
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Wittig Reaction. Chemistry LibreTexts. [Link]
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Wittig Reaction - Common Conditions. Organic-Reaction.com. [Link]
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Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC. [Link]
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Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. [Link]
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